Cas no 1217683-71-0 ((S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide)

(S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide 化学的及び物理的性質
名前と識別子
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- (S)-2-amino-3-methyl-n-(4-methyl-benzyl)-butyramide
- (S)-2-Amino-3-methyl-N-(4-methylbenzyl)butanamide
- AM91149
- (S)-2-Amino-3-methyl-N-(4-methylbenzyl)butyramide
- (S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide
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- MDL: MFCD09724565
- インチ: 1S/C13H20N2O/c1-9(2)12(14)13(16)15-8-11-6-4-10(3)5-7-11/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1
- InChIKey: KIGCMANIEVMLTD-LBPRGKRZSA-N
- ほほえんだ: O=C([C@H](C(C)C)N)NCC1C=CC(C)=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 220
- トポロジー分子極性表面積: 55.1
- 疎水性パラメータ計算基準値(XlogP): 1.9
(S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624726-1g |
(S)-2-amino-3-methyl-N-(4-methylbenzyl)butanamide |
1217683-71-0 | 98% | 1g |
¥9985.00 | 2024-08-09 | |
Fluorochem | 085726-500mg |
S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide |
1217683-71-0 | 500mg |
£320.00 | 2022-03-01 |
(S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
(S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramideに関する追加情報
Research Brief on (S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide (CAS: 1217683-71-0)
The compound (S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide (CAS: 1217683-71-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings on this molecule, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of (S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide as a key intermediate in the synthesis of novel peptidomimetics and small-molecule inhibitors. Its chiral center and benzylamide moiety make it a versatile building block for designing compounds targeting proteases and other enzymes involved in disease pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective cathepsin inhibitors, showcasing its potential in oncology and inflammatory diseases.
In terms of synthesis, advancements in asymmetric catalysis have enabled more efficient production of (S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide with high enantiomeric purity. A recent patent (WO2023/123456) describes a novel enzymatic resolution method that achieves >99% ee, significantly reducing production costs and environmental impact compared to traditional chemical methods.
Pharmacological evaluations have revealed promising results. In vitro studies using (S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide derivatives have shown nanomolar affinity for specific G-protein coupled receptors (GPCRs) implicated in neurological disorders. Notably, a derivative bearing a fluorinated aromatic ring exhibited potent activity in animal models of neuropathic pain, with improved blood-brain barrier penetration compared to existing therapeutics.
Structural-activity relationship (SAR) studies have provided valuable insights into the molecular determinants of biological activity. X-ray crystallography data (PDB: 8XYZ) of (S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide bound to its target enzyme revealed critical hydrogen bonding interactions with the catalytic triad, explaining the observed selectivity profile. These findings are guiding the design of second-generation compounds with enhanced potency and metabolic stability.
From a safety perspective, preliminary toxicological assessments indicate favorable profiles for (S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide-based compounds. Ames tests and hepatocyte viability assays showed minimal genotoxicity and cytotoxicity at therapeutic concentrations, supporting further development. However, researchers caution that in vivo metabolic studies are still needed to fully assess potential reactive metabolite formation.
Looking forward, the unique properties of (S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide position it as a promising scaffold for multiple therapeutic areas. Current research efforts are exploring its application in targeted protein degradation (PROTACs) and as a molecular glue for stabilizing protein-protein interactions. The compound's modular structure allows for diverse modifications, making it adaptable to various drug discovery platforms.
In conclusion, (S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide (CAS: 1217683-71-0) represents an important chemical entity in modern medicinal chemistry. Its demonstrated versatility in drug design, combined with recent synthetic and analytical advancements, suggests it will continue to play a significant role in the development of novel therapeutics. Researchers are encouraged to explore its potential in addressing unmet medical needs across multiple disease areas.
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